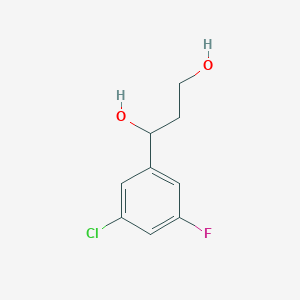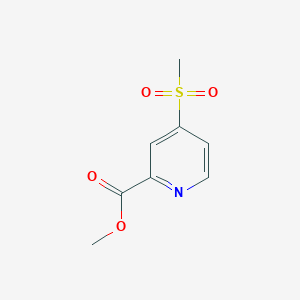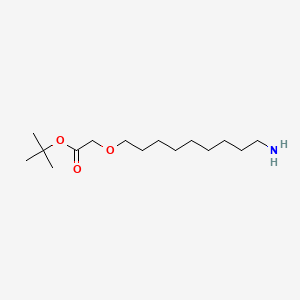
tert-Butyl 2-((9-aminononyl)oxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-((9-aminononyl)oxy)acetate: is an organic compound that features a tert-butyl ester group and an aminononyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
tert-Butylation of Carboxylic Acids and Alcohols: A common method involves the reaction of carboxylic acids with tert-butanol in the presence of a strong acid like sulfuric acid.
Industrial Production Methods: Industrial production often involves the use of continuous flow reactors to ensure consistent product quality and yield. The use of tert-butyl acetate and bis(trifluoromethanesulfonyl)imide in flow microreactors has been shown to be efficient and sustainable .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a protecting group for carboxylic acids during multi-step synthesis .
Biology and Medicine:
- Potential use in the development of prodrugs where the ester group is hydrolyzed in vivo to release the active drug.
- Can be used in the synthesis of peptide-based drugs where the amino group is involved in peptide bond formation .
Industry:
- Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
- Employed in the synthesis of polymers and materials with specific functional properties .
Mechanism of Action
The mechanism of action of tert-Butyl 2-((9-aminononyl)oxy)acetate largely depends on its functional groups:
Ester Hydrolysis: The ester group can be hydrolyzed by esterases in biological systems, releasing the active carboxylic acid and alcohol.
Amination Reactions: The amino group can participate in various biochemical reactions, including the formation of peptide bonds and other amide linkages.
Comparison with Similar Compounds
tert-Butyl (9-aminononyl)carbamate: Similar in structure but contains a carbamate group instead of an ester.
tert-Butyl cyanoacetate: Contains a cyano group instead of an amino group.
Uniqueness:
- The presence of both a tert-butyl ester and a long aminononyl chain makes tert-Butyl 2-((9-aminononyl)oxy)acetate unique in its reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.
Properties
Molecular Formula |
C15H31NO3 |
|---|---|
Molecular Weight |
273.41 g/mol |
IUPAC Name |
tert-butyl 2-(9-aminononoxy)acetate |
InChI |
InChI=1S/C15H31NO3/c1-15(2,3)19-14(17)13-18-12-10-8-6-4-5-7-9-11-16/h4-13,16H2,1-3H3 |
InChI Key |
DSYDDDVQSGSRNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COCCCCCCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S,5S)-1-Boc-5-[(trityloxy)methyl]pyrrolidin-3-ol](/img/structure/B13679834.png)
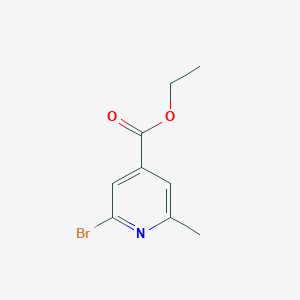

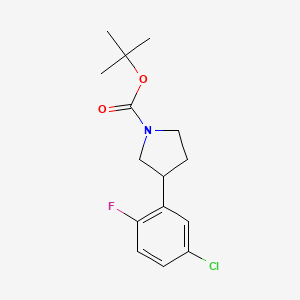

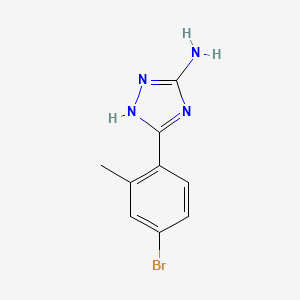
![1-(1-Azabicyclo[1.1.0]butan-3-yl)cyclopentanol](/img/structure/B13679852.png)
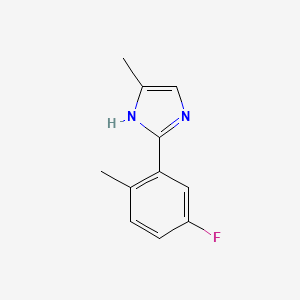
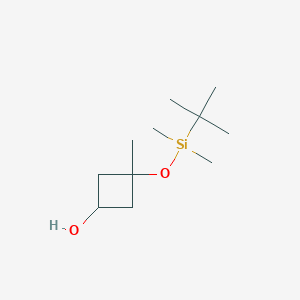
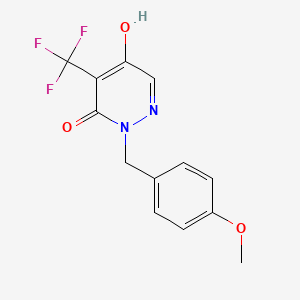
![Methyl 7-Bromoimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13679859.png)
